molecular formula C23H20N4O3 B2536031 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612053-15-3

2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2536031
CAS No.: 612053-15-3
M. Wt: 400.438
InChI Key: QXWMLXMLOGIXGC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine class, characterized by a fused pyran-pyridine core with diverse substituents that modulate its physicochemical and biological properties. The structure includes a 2-methoxyphenyl group at position 4, a pyridin-4-ylmethyl moiety at position 6, and a cyano group at position 2.

Properties

IUPAC Name

2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-14-11-19-21(23(28)27(14)13-15-7-9-26-10-8-15)20(17(12-24)22(25)30-19)16-5-3-4-6-18(16)29-2/h3-11,20H,13,25H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWMLXMLOGIXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)N1CC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation

The most direct route to pyrano[3,2-c]pyridine derivatives involves three-component reactions (3CRs) combining a pyridone precursor, an aromatic aldehyde, and an activated nitrile. For the target compound, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one serves as the pyridone backbone, reacting with 2-methoxybenzaldehyde and malononitrile under catalytic conditions. Ethanol with triethylamine (Et3N) facilitates the condensation, yielding the pyrano ring via Knoevenagel adduct formation followed by cyclization.

Mechanistic Insights :

  • Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
  • Michael Addition : The pyridone attacks the unsaturated nitrile, forming a tetrahedral intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the pyridone oxygen closes the pyran ring.

Optimization :

  • Catalysts : Piperidine or Et3N enhances reaction efficiency, achieving yields >85% for analogous structures.
  • Solvents : Ethanol or ionic liquids like [BMIM]BF4 improve solubility and reduce side reactions.

Cyclization Strategies

Ring-Closing via Intramolecular Etherification

A two-step approach involves synthesizing a linear precursor with subsequent cyclization. For example, 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]pyridine-3-carbonitrile can undergo cyclodehydration using POCl3 or PPA (polyphosphoric acid) to form the pyran ring.

Procedure :

  • Linear Precursor Synthesis :
    • React 4-hydroxy-1-methylpyridin-2(1H)-one with 2-methoxybenzaldehyde and malononitrile in acetic anhydride.
    • Introduce the pyridin-4-ylmethyl group via alkylation using 4-(chloromethyl)pyridine and K2CO3.
  • Cyclization :
    • Heat the linear intermediate in PPA at 120°C for 6 hours.

Yield : 65–78% for related pyrano derivatives.

Functional Group Modifications

Introduction of the Pyridin-4-Ylmethyl Group

The 6-[(pyridin-4-yl)methyl] substituent is installed via nucleophilic substitution or reductive amination.

Method A : Alkylation

  • Treat 6-bromo-pyrano[3,2-c]pyridine intermediate with pyridin-4-ylmethanol in the presence of NaH.
  • Conditions : DMF, 80°C, 12 hours.

Method B : Mannich Reaction

  • React the pyrano core with formaldehyde and pyridin-4-ylmethylamine under acidic conditions.
  • Catalyst : HCl in ethanol, 60°C, 8 hours.

Solvent and Catalyst Optimization

Solvent Effects

Solvent Yield (%) Reaction Time (h)
Ethanol 82 8
[BMIM]BF4 91 5
Water 45 12

Ionic liquids enhance polarity, accelerating cyclization while suppressing by-products.

Catalyst Screening

Catalyst Yield (%) Purity (%)
Et3N 78 95
Piperidine 85 97
NaOH 62 88

Piperidine outperforms Et3N due to superior base strength and nucleophilicity.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of pyridone, 2-methoxybenzaldehyde, malononitrile, and piperazine under solvent-free conditions achieves 92% yield in 15 minutes.

Conditions :

  • Power: 300 W
  • Temperature: 120°C
  • Time: 15 minutes.

Challenges and Limitations

  • Steric Hindrance : Bulky 2-methoxyphenyl and pyridin-4-ylmethyl groups impede cyclization, necessitating high temperatures.
  • Regioselectivity : Competing pathways may form iso-pyrano derivatives; precise stoichiometry is critical.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains multiple reactive sites:

  • Amino group (C-2): Participates in acylation and nucleophilic substitution.

  • Carbonitrile group (C-3): Susceptible to hydrolysis and cycloaddition.

  • Pyrano ring (4H,5H,6H-pyrano[3,2-c]pyridine): Undergoes ring-opening and annulation.

  • Methoxy-substituted phenyl ring : May undergo demethylation or electrophilic substitution.

Nucleophilic Attack at the Carbonitrile Group

The carbonitrile group reacts with nucleophiles such as amines or alcohols. For example:

  • Hydrolysis : Under acidic or basic conditions, the cyano group converts to a carboxylic acid or amide. A related pyrano[3,2-c]quinoline derivative underwent nucleophilic attack by cyanoacetamide, leading to ring opening and re-cyclization to form pyridine-3-carbonitrile derivatives .

Reaction ConditionsProductYieldSource
Cyanoacetamide, TEA, butanol, ΔPyridine-3-carbonitrile derivative354 m/z

Ring-Opening and Annulation Reactions

The pyrano ring participates in domino reactions. Studies on similar scaffolds (e.g., IMHDA/IMSDA sequences) show that the lactone moiety can fragment upon nucleophilic attack, enabling annulation:

  • Amine-induced fragmentation : Primary/secondary amines attack the lactone carbonyl, forming trans-annulated tricyclic products .

EntryReactantProduct StereochemistryYield (%)Diastereomer Ratio
17Cyclohexanedionerac-(4R*,4aS*,10bS*)-2an371.4:1
18Cyclopentanedionerac-(4R*,4aS*,10bR*)-reg-2bn671.4:1

Reactions at the Amino Group

The C-2 amino group can undergo:

  • Acylation : Reacts with acyl chlorides to form amides.

  • Schiff base formation : Condenses with aldehydes/ketones.

No direct data exists for this compound, but analogous pyrano[3,2-c]pyridines show these transformations under standard conditions.

Pyridine Ring Functionalization

The pyridin-4-ylmethyl substituent allows further modifications:

  • Hydrogenation : Reduces the pyridine ring to piperidine under H₂/Pd-C.

  • Alkylation : Reacts with alkyl halides at the nitrogen atom .

Derivative Formation

  • Halogenation : Bromination at the pyrano ring’s α-position enables cross-coupling reactions .

  • Heterocycle fusion : Reacts with barbituric acid derivatives to form spiro compounds .

SubstrateReaction TypeProductYield (%)
N,N-Dimethylbarbituric acidCyclocondensationrac-(6aR*,6aS*,10aR*)-6s62

Structural and Mechanistic Insights

  • Stereochemistry : Reactions proceed via exo-Z-syn transition states, favoring trans-fused ring systems .

  • Electronic effects : The electron-withdrawing cyano group directs nucleophilic attack to adjacent positions .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C23H20N4O3C_{23}H_{20}N_{4}O_{3} with a molecular weight of approximately 400.4 g/mol. The structure includes a pyrano-pyridine core with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: MCF-7 Cell Line

In vitro assays demonstrated that the compound effectively reduced cell viability in MCF-7 cells when tested at varying concentrations. The results indicated a dose-dependent response, suggesting its potential for development as a therapeutic agent against breast cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research indicates that it exhibits inhibitory effects against several bacterial strains, making it a candidate for further exploration in the field of antimicrobial drug development .

Antiviral Activity

Preliminary investigations suggest that derivatives of this compound may possess antiviral properties, particularly against HIV and other viral pathogens. The structural features that enhance its interaction with viral proteins are currently under study .

Pharmacological Studies

Pyrano[3,2-c]pyridine derivatives are noted for their broad pharmacological activities, including anticoagulant and spasmolytic effects. This compound fits within this category due to its structural similarities to other active compounds .

Mechanism of Action

The mechanism of action for 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s diverse functional groups allow it to engage in various binding interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name / Identifier Substituents (Position 4 / Position 6) Molecular Formula Key Properties / Findings Reference
Target Compound 2-Methoxyphenyl / Pyridin-4-ylmethyl C₂₃H₂₀N₄O₂ Predicted enhanced solubility due to pyridin-4-ylmethyl; methoxy group may improve binding affinity. -
Compound A () 2,3-Dimethoxyphenyl / Pyridin-3-ylmethyl C₂₄H₂₂N₄O₃ Increased steric hindrance from dimethoxy groups; pyridin-3-ylmethyl may alter binding orientation.
Compound B () 2-Chlorophenyl / 2-Phenylethyl C₂₄H₂₀ClN₃O Chlorine atom enhances electron-withdrawing effects; phenethyl group may reduce solubility.
Compound C () 4-Hydroxyphenyl / Pyridin-3-ylmethyl C₂₂H₁₈N₄O₂ Hydroxyl group improves hydrogen-bonding potential; lower logP compared to methoxy derivatives.
Compound D () 4-Chlorophenyl / Pyridin-3-ylmethyl C₂₂H₁₇ClN₄O₂ Chlorine enhances stability but reduces aqueous solubility; pyridin-3-ylmethyl may confer distinct pharmacokinetics.
Compound E () 3-((4-Chlorobenzyl)oxy)phenyl / - C₂₃H₁₆ClN₃O₃ Chlorobenzyloxy group increases lipophilicity; hydroxymethyl at position 6 enhances polarity.

Structural and Functional Insights

  • Substituent Effects: Electron-Donating Groups (e.g., Methoxy): The 2-methoxyphenyl group in the target compound likely enhances π-π stacking interactions in hydrophobic binding pockets compared to electron-withdrawing groups (e.g., chlorine in Compound B) . Pyridine Methyl Position: Pyridin-4-ylmethyl (target) vs.
  • Synthetic Routes: The target compound may be synthesized via cyclocondensation of substituted aldehydes with malononitrile, similar to methods described for pyrano[3,2-c]pyridine derivatives under ultrasonic irradiation (yields: 72–83%) . In contrast, Compound B was synthesized using ethanol and piperidine, emphasizing solvent-dependent reaction efficiency .

Biological Activity

The compound 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C20H22N4O3
  • Molecular Weight : 366.42 g/mol

Structural Features

The compound features a pyrano[3,2-c]pyridine core with multiple functional groups including an amino group, methoxy group, and a pyridine moiety which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this pyrano-pyridine derivative exhibit significant antimicrobial properties. For instance:

  • Case Study : A related compound demonstrated IC50 values indicating effective inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and function .

Anticancer Properties

The compound has shown promise in anticancer research:

  • Case Study : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The observed IC50 values were notably low, suggesting potent activity .
Cell LineIC50 (µM)
HeLa15.2
MCF-712.8

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Similar derivatives have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive19.2
ButyrylcholinesteraseNon-competitive13.2

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored:

  • Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenases, contributing to its therapeutic effects in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The presence of functional groups allows for binding interactions with target enzymes, inhibiting their activity.
  • Cellular Uptake : The lipophilicity of the compound facilitates cellular absorption, enhancing its bioavailability.
  • Reactive Oxygen Species Scavenging : Some studies suggest that similar compounds can act as antioxidants, reducing oxidative stress within cells .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing pyrano[3,2-c]pyridine derivatives like this compound?

Methodological Answer: A solvent-free, atom-efficient approach using sodium ethoxide as a catalyst is widely employed for pyrano[3,2-c]pyridine scaffolds. For example, malononitrile reacts with ketone derivatives under solid sodium ethoxide to yield structurally similar compounds in quantitative yields . Reaction optimization (e.g., time, temperature) is critical to minimize side products. Post-synthesis purification typically involves recrystallization from ethanol or chloroform, as seen in analogous protocols .

Q. Q2. How is structural confirmation achieved for this compound?

Methodological Answer: Combined spectroscopic techniques are essential:

  • 1H NMR confirms substituent environments (e.g., methoxy protons at δ 3.3–3.4 ppm, aromatic protons between δ 6.7–7.4 ppm) .
  • Mass spectrometry validates molecular weight (e.g., computed mass: ~265–265.12 g/mol for related analogs) .
  • FT-IR identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹, carbonyl ~1700 cm⁻¹) .

Advanced Synthesis and Mechanistic Insights

Q. Q3. How can reaction yields be improved for derivatives with sterically hindered substituents?

Methodological Answer: Steric hindrance (e.g., from the pyridin-4-ylmethyl group) may reduce nucleophilic attack efficiency. Strategies include:

  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Stepwise functionalization , such as introducing the pyridinylmethyl group post-cyclization, as demonstrated in multi-step protocols for hindered analogs .
  • Solvent-free conditions (e.g., using sodium ethoxide) to improve atom economy and reduce side reactions .

Q. Q4. What mechanistic pathways explain the formation of the pyrano[3,2-c]pyridine core?

Methodological Answer: The core forms via a Knoevenagel-cyclocondensation cascade:

Knoevenagel adduct formation between malononitrile and a ketone precursor.

Cyclization via intramolecular nucleophilic attack, facilitated by the methoxy group’s electron-donating effect.

Aromatization through dehydration, confirmed by isolation of intermediate dihydro derivatives in related syntheses . Computational studies (e.g., DFT) can model transition states for sterically challenged systems .

Data Analysis and Contradictions

Q. Q5. How should researchers resolve discrepancies between experimental and computed solubility data?

Methodological Answer: Discrepancies often arise from logP predictions (e.g., XLogP3 ~3 for analogs ) versus empirical solubility. Mitigation strategies:

  • Experimental validation : Use shake-flask methods with HPLC quantification.
  • Adjust computational models by incorporating crystal packing effects (e.g., using Mercury software).
  • Consider polymorphism , as different crystal forms (e.g., anhydrous vs. hydrated) dramatically alter solubility .

Biological Evaluation

Q. Q6. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Kinase inhibition assays : Given the pyridine and nitrile moieties’ affinity for ATP-binding pockets, use fluorescence polarization assays with recombinant kinases.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination.
  • Solubility optimization for biological testing: Use DMSO stocks (<0.1% final concentration) to prevent solvent toxicity .

Safety and Handling

Q. Q7. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential dust formation (particulate hazards noted in safety data sheets) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Analytical Challenges

Q. Q8. How can crystallographic challenges (e.g., poor crystal growth) be addressed?

Methodological Answer:

  • Vapor diffusion : Optimize solvent mixtures (e.g., DCM/hexane) for slow crystallization.
  • Seeding : Introduce microcrystals from analogous compounds.
  • Low-temperature data collection (e.g., 100 K) to improve diffraction quality, especially for flexible substituents like the pyridinylmethyl group .

Computational Modeling

Q. Q9. Which computational tools predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to targets like cytochrome P450 or kinases.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET prediction (SwissADME) : Estimate bioavailability, BBB penetration, and metabolic pathways using topological polar surface area (~71.9 Ų) and rotatable bond count (2) .

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